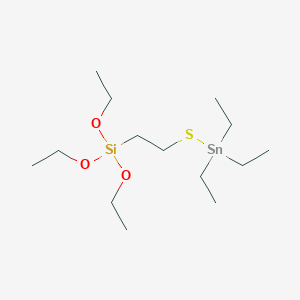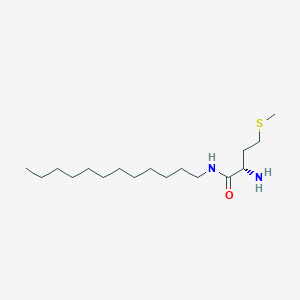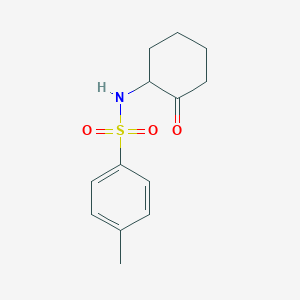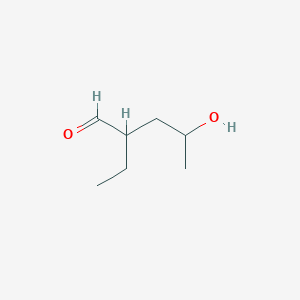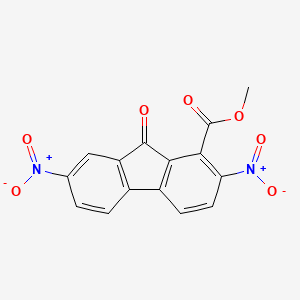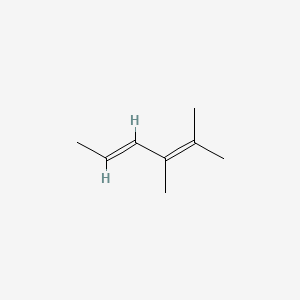
(E)-2,4-Hexadiene, 2,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2,4-Hexadiene, 2,3-dimethyl- is an organic compound with the molecular formula C8H14 It is a type of diene, which means it contains two double bonds The “E” designation indicates that the two highest priority substituents on each carbon of the double bond are on opposite sides, giving it a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-2,4-Hexadiene, 2,3-dimethyl- can be synthesized through several methods. One common approach involves the dehydrohalogenation of appropriate precursors. For instance, starting with 2,3-dimethyl-2,4-dibromohexane, a strong base such as potassium tert-butoxide can be used to eliminate hydrogen bromide, forming the desired diene.
Industrial Production Methods
In an industrial setting, the production of (E)-2,4-Hexadiene, 2,3-dimethyl- might involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the dehydrohalogenation or other relevant reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-2,4-Hexadiene, 2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of (E)-2,4-Hexadiene, 2,3-dimethyl- can yield the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid in a nonaqueous solvent like chloroform or acetone.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.
Substitution: Halogens such as bromine or chlorine in the presence of a suitable solvent.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Alkanes: Formed through hydrogenation.
Halogenated Compounds: Formed through substitution reactions.
Scientific Research Applications
(E)-2,4-Hexadiene, 2,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which (E)-2,4-Hexadiene, 2,3-dimethyl- exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the electrophilic oxygen atom of the oxidizing agent reacts with the nucleophilic carbon-carbon double bond, forming an epoxide ring . This involves a concerted reaction with a four-part, circular transition state.
Comparison with Similar Compounds
Similar Compounds
(Z)-2,4-Hexadiene, 2,3-dimethyl-: The cis isomer of the compound, with different physical and chemical properties due to the different spatial arrangement of substituents.
2,3-Dimethyl-2-butene: A similar diene with a different carbon chain length and substitution pattern.
Uniqueness
(E)-2,4-Hexadiene, 2,3-dimethyl- is unique due to its specific trans configuration, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for studying the effects of geometric isomerism on chemical behavior.
Properties
CAS No. |
59681-35-5 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
(4E)-2,3-dimethylhexa-2,4-diene |
InChI |
InChI=1S/C8H14/c1-5-6-8(4)7(2)3/h5-6H,1-4H3/b6-5+ |
InChI Key |
XPQJKTHTVOZXGD-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/C(=C(C)C)C |
Canonical SMILES |
CC=CC(=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


